molecular formula C12H20N2O B1405069 Cyclobutyl-(2,7-diazaspiro[3.5]non-2-yl)-methanone CAS No. 1783535-03-4

Cyclobutyl-(2,7-diazaspiro[3.5]non-2-yl)-methanone

Número de catálogo: B1405069
Número CAS: 1783535-03-4
Peso molecular: 208.3 g/mol
Clave InChI: LXYYGJFUHBJVIR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

“Cyclobutyl-(2,7-diazaspiro[3.5]non-2-yl)-methanone” is a compound that has been studied for its potential as a covalent inhibitor of KRAS G12C . KRAS G12C is a mutated form of the KRAS protein, which plays a key role in cellular proliferation and differentiation . The mutation is a known driver of oncogenic alteration in human cancer .


Molecular Structure Analysis

From an X-ray complex structural analysis, the “this compound” moiety binds in the switch-II pocket of KRAS G12C . This binding is crucial for its inhibitory activity.

Aplicaciones Científicas De Investigación

  • Antitubercular Applications : A study found that certain compounds, including cyclobutyl derivatives, were effective against Mycobacterium tuberculosis H37Rv (MTB) and multidrug-resistant Mycobacterium tuberculosis (MDR-TB) (Sriram, Yogeeswari, Thirumurugan, & Pavana, 2006).

  • Chemical Synthesis Innovations : Research into cyclopropenone oximes, closely related to cyclobutyl derivatives, has led to the development of novel synthesis methods for complex organic compounds (Yoshida, Ohtsuka, Yoshida, Totani, Ogata, & Matsumoto, 1988).

  • Drug Development : Cyclobutyl derivatives have been used in scalable syntheses of potent H3 receptor antagonists, indicating their potential in drug development processes (Pippel, Mills, Pandit, Young, Zhong, Villani, & Mani, 2011).

  • Antihypertensive Agent Synthesis : The compound has been used in the synthesis of Irbesartan, an antihypertensive agent (Xia, 2007).

  • Medicinal Chemistry : Bis-spiropyrrolidines, which involve cyclobutyl derivatives, have been synthesized for potential applications in medicinal chemistry (Conde, Rivilla, Larumbe, & Cossío, 2015).

  • Study of Alcohol Use Disorder : A derivative of Cyclobutyl-(2,7-diazaspiro[3.5]non-2-yl)-methanone was synthesized for its potential use in the study and treatment of alcohol use disorder (AUD) (Sulima, Akhlaghi, Leggio, & Rice, 2021).

  • Synthesis of Novel Compounds : The compound has been instrumental in the synthesis of novel chemical entities, such as 6-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridines, with potential applications in pharmaceuticals (Fedoseev, Lipin, Ershov, Belikov, & Tafeenko, 2016).

Análisis Bioquímico

Biochemical Properties

Cyclobutyl-(2,7-diazaspiro[3.5]non-2-yl)-methanone plays a significant role in biochemical reactions, particularly as an inhibitor of the KRAS G12C protein . This compound interacts with the KRAS G12C protein by covalently binding to the cysteine residue at position 12, thereby inhibiting its activity . The inhibition of KRAS G12C leads to the suppression of downstream signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival . Additionally, this compound has been shown to interact with other biomolecules, including enzymes and proteins involved in cellular signaling and metabolism .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In KRAS G12C mutation-positive cell lines, this compound effectively inhibits cell proliferation and induces apoptosis . It also impacts cell signaling pathways by inhibiting the phosphorylation of ERK, a key component of the MAPK/ERK pathway . Furthermore, this compound influences gene expression by downregulating genes involved in cell cycle progression and upregulating genes associated with apoptosis . These cellular effects highlight the potential of this compound as a therapeutic agent for targeting KRAS G12C-driven cancers .

Molecular Mechanism

The molecular mechanism of this compound involves its covalent binding to the cysteine residue at position 12 of the KRAS G12C protein . This binding disrupts the protein’s ability to interact with downstream effectors, thereby inhibiting its activity . The compound also induces conformational changes in the KRAS G12C protein, further preventing its activation and signaling . Additionally, this compound has been shown to inhibit other enzymes and proteins involved in cellular signaling, contributing to its overall inhibitory effects on cell proliferation and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability and retains its inhibitory activity over extended periods . It undergoes gradual degradation, which can affect its long-term efficacy . In in vitro studies, this compound has shown sustained inhibition of KRAS G12C activity and downstream signaling pathways . In in vivo studies, the compound has demonstrated dose-dependent antitumor effects, with prolonged administration leading to significant tumor regression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits KRAS G12C activity and suppresses tumor growth without causing significant toxicity . At higher doses, this compound can induce adverse effects, including hepatotoxicity and gastrointestinal disturbances . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing potential side effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors . The compound is metabolized in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . This metabolism results in the formation of active metabolites that contribute to its overall inhibitory effects on KRAS G12C activity . Additionally, this compound affects metabolic flux and metabolite levels, further influencing cellular processes and signaling pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound is taken up by cells via active transport mechanisms and accumulates in specific cellular compartments . Its distribution within tissues is influenced by factors such as tissue perfusion and binding affinity to cellular components . These transport and distribution properties play a crucial role in determining the compound’s efficacy and bioavailability .

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function . The compound is primarily localized in the cytoplasm, where it interacts with the KRAS G12C protein and other cellular targets . Additionally, this compound may undergo post-translational modifications that direct it to specific subcellular compartments . These localization properties are critical for its inhibitory effects on cellular signaling and proliferation .

Propiedades

IUPAC Name

cyclobutyl(2,7-diazaspiro[3.5]nonan-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O/c15-11(10-2-1-3-10)14-8-12(9-14)4-6-13-7-5-12/h10,13H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXYYGJFUHBJVIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CC3(C2)CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclobutyl-(2,7-diazaspiro[3.5]non-2-yl)-methanone
Reactant of Route 2
Cyclobutyl-(2,7-diazaspiro[3.5]non-2-yl)-methanone
Reactant of Route 3
Reactant of Route 3
Cyclobutyl-(2,7-diazaspiro[3.5]non-2-yl)-methanone
Reactant of Route 4
Cyclobutyl-(2,7-diazaspiro[3.5]non-2-yl)-methanone
Reactant of Route 5
Reactant of Route 5
Cyclobutyl-(2,7-diazaspiro[3.5]non-2-yl)-methanone
Reactant of Route 6
Reactant of Route 6
Cyclobutyl-(2,7-diazaspiro[3.5]non-2-yl)-methanone

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.